1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound featuring a pyrazole ring, a pyridine ring, and a piperidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
Similar compounds have been shown to have a variety of pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
Similar compounds have been shown to be influenced by a variety of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide: shares structural similarities with other pyrazole and pyridine derivatives.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a pyrazole ring, known for its biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-acetyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13(24)23-7-4-15(5-8-23)18(25)20-11-14-9-16(12-19-10-14)17-3-6-21-22(17)2/h3,6,9-10,12,15H,4-5,7-8,11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRAWYKERRDSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.